molecular formula C11H15ClFNO2 B2989486 Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride CAS No. 1909308-68-4

Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride

Cat. No.: B2989486
CAS No.: 1909308-68-4
M. Wt: 247.69
InChI Key: RRRSZAGAKRMKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.69 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include an amino group, a fluoro substituent, and a phenyl ring attached to a propanoate ester.

Preparation Methods

The synthesis of Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to yield the final product. The process often involves the use of ethanolic hydrochloric acid (HCl) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final compound.

Chemical Reactions Analysis

Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids like HCl, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the fluoro substituent play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:

The presence of the fluoro substituent in this compound makes it unique, as it can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

ethyl 3-amino-2-fluoro-2-phenylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-10(14)11(12,8-13)9-6-4-3-5-7-9;/h3-7H,2,8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRSZAGAKRMKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)(C1=CC=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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